molecular formula C7H14AsN B14487281 Arsine, butylcyanoethyl- CAS No. 64049-06-5

Arsine, butylcyanoethyl-

Katalognummer: B14487281
CAS-Nummer: 64049-06-5
Molekulargewicht: 187.11 g/mol
InChI-Schlüssel: VWDLISDSSKWFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arsine, butylcyanoethyl- is an organoarsenic compound that belongs to the class of arsines Arsines are compounds containing an arsenic atom bonded to hydrogen and/or organic groups This particular compound features a butyl group and a cyanoethyl group attached to the arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:

AsCl3+BuCH2CH2CNMgBrAs(BuCH2CH2CN)3+MgBrCl\text{AsCl}_3 + \text{BuCH}_2\text{CH}_2\text{CNMgBr} \rightarrow \text{As(BuCH}_2\text{CH}_2\text{CN)}_3 + \text{MgBrCl} AsCl3​+BuCH2​CH2​CNMgBr→As(BuCH2​CH2​CN)3​+MgBrCl

Industrial Production Methods

Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form arsenic oxides.

    Reduction: Can be reduced to elemental arsenic under certain conditions.

    Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

Arsine, butylcyanoethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Arsine, butylcyanoethyl- is unique due to the presence of both butyl and cyanoethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

64049-06-5

Molekularformel

C7H14AsN

Molekulargewicht

187.11 g/mol

IUPAC-Name

[butyl(ethyl)arsanyl]formonitrile

InChI

InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3

InChI-Schlüssel

VWDLISDSSKWFSM-UHFFFAOYSA-N

Kanonische SMILES

CCCC[As](CC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.